Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate
Description
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate is a synthetic organic compound featuring three key structural components:
- Ethyl benzoate backbone: Provides lipophilicity and serves as a common pharmacophore in medicinal chemistry.
- Piperazine ring: A nitrogen-containing heterocycle protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic processes.
- Ethoxy linker: Connects the benzoate and Boc-piperazine moieties, influencing molecular flexibility and spatial arrangement.
This compound is primarily utilized as an intermediate in drug discovery, particularly in the synthesis of receptor-targeted molecules (e.g., cannabinoid or adenosine receptor ligands) . Its Boc group enables selective deprotection for further functionalization, making it valuable in multi-step syntheses.
Properties
IUPAC Name |
ethyl 4-[2-[4-(2,2-dimethylpropanoyloxy)piperazin-1-yl]ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)27-19(24)20(2,3)4/h6-9H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMINTXPJMRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
The key ether linkage between the benzoate and the piperazine is formed by reacting the hydroxyethyl side chain of the benzoate with the nucleophilic nitrogen of the Boc-protected piperazine, often via an alkyl halide intermediate:
| Step | Description |
|---|---|
| Intermediate | Ethyl 4-(2-hydroxyethoxy)benzoate or corresponding alkyl halide (e.g., 2-chloroethyl derivative) |
| Nucleophile | Boc-protected piperazine |
| Base | Potassium carbonate, cesium carbonate |
| Catalyst | Palladium complexes (e.g., bis-triphenylphosphine-palladium(II) chloride), BINAP ligand |
| Solvent | N,N-Dimethylacetamide (DMA), 1,4-dioxane |
| Temperature | 25–90°C |
| Reaction Time | 16 hours |
| Atmosphere | Inert (nitrogen) |
| Yield | 80–88% |
This reaction is typically carried out under inert atmosphere to prevent oxidation and side reactions. The use of palladium catalysis and phosphine ligands enhances the coupling efficiency and selectivity.
Deprotection and Purification
- Deprotection of Boc Group: Carried out under acidic conditions using trifluoroacetic acid or strong inorganic acids in solvents like isopropyl alcohol at elevated temperatures (e.g., 120°C in sealed tubes for 16 hours).
- Purification: Chromatographic techniques (silica gel column chromatography) or recrystallization from methanol or ethyl acetate are employed to isolate the pure product.
- Yield: Typically 80–90% after deprotection and purification steps.
This step ensures the removal of the Boc protecting group without degrading the sensitive ether or ester functionalities.
Data Table Summarizing Key Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Aromatic substitution | Ethyl 4-(2-chloropyrimidin-4-yl)benzoate via Pd(0) catalyst, sodium carbonate, toluene, 75–100°C | 37–60 | Suzuki coupling model for aromatic substitution |
| 2. Piperazine introduction | Boc-piperazine with propionic acid derivatives, triethylamine, dichloromethane, 20–25°C | >80 | Protecting group installation |
| 3. Ether bond formation | Boc-piperazine + ethyl 4-(2-haloethoxy)benzoate, Pd catalyst, cesium carbonate, DMA, 25–90°C, 16 h | 80–88 | Palladium-catalyzed nucleophilic substitution |
| 4. Boc deprotection | Trifluoroacetic acid, isopropyl alcohol, 120°C, sealed tube, 16 h | ~82 | Acidic cleavage of Boc protecting group |
| 5. Purification | Column chromatography or recrystallization | Variable | Ensures high purity |
Research Findings and Analytical Data
- Spectral Characterization: ^1H NMR, LC-ESI-MS, and HPLC are routinely used to confirm the structure and purity of intermediates and final products. For example, characteristic signals for the ethyl ester (quartet at ~4.3 ppm and triplet at ~1.3 ppm) and Boc group (tert-butyl singlet near 1.4 ppm) are diagnostic.
- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weights confirm successful synthesis.
- Reaction Optimization: Temperature, solvent choice, and catalyst loading critically influence yield and purity. Inert atmosphere and prolonged reaction times favor complete conversion.
- Industrial Relevance: The described methods are scalable and have been adapted for industrial synthesis of related piperazinyl benzoate derivatives with high yield and purity without chromatographic purification in some cases.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free piperazine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoate ester can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Substituted Benzoates: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Synthetic Utility
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Synthesis of Piperazine Derivatives
Piperazine derivatives are known for their diverse pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory properties. Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate can be utilized as a precursor in the synthesis of these derivatives through several synthetic pathways:
- N-Alkylation : The piperazine ring can undergo N-alkylation to produce compounds with enhanced bioactivity.
- Functionalization : The ethoxy and benzoate groups can be modified to introduce various functional groups, tailoring the compound for specific biological targets.
Biological Activities
The biological activities associated with this compound stem from its interaction with various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds containing piperazine moieties exhibit anticancer properties. For instance, derivatives synthesized from this compound have shown potential in targeting cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Certain piperazine derivatives inhibit kinases involved in cancer progression, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : These compounds may also induce apoptosis in malignant cells, enhancing their therapeutic efficacy.
Neuropharmacological Effects
The piperazine structure is well-documented for its neuropharmacological effects. This compound may contribute to:
- Antidepressant Activity : Compounds derived from this structure are being investigated for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anxiolytic Effects : The ability to influence GABAergic transmission may also position these compounds as candidates for treating anxiety disorders.
Case Study: Synthesis and Evaluation of Piperazine Derivatives
A study published in MDPI highlighted the synthesis of various piperazine derivatives from similar precursors and their evaluation against specific cancer cell lines. The results demonstrated that modifications on the piperazine ring significantly influenced the anticancer activity, showcasing the importance of structural diversity derived from compounds like this compound .
Research on Neuropharmacological Agents
Research published in PubMed Central has explored the role of piperazine-containing compounds in treating neurodegenerative diseases. The findings suggest that these compounds can effectively cross the blood-brain barrier and exhibit neuroprotective effects .
Mechanism of Action
The mechanism of action of Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active piperazine derivative. This active form can then interact with specific molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Key Differences :
- The target compound’s ethoxy linker requires precise control of reaction conditions to avoid side reactions, whereas fluorobenzoyl derivatives () prioritize acylation efficiency.
- Compounds with aminoethyl substituents () lack Boc protection, necessitating orthogonal protection strategies for further modifications.
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate, a compound with the CAS number 1858250-75-5, is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H30N2O5
- Molecular Weight: 378.46 g/mol
- Predicted Boiling Point: 486.3 ± 55.0 °C
- Density: 1.16 ± 0.1 g/cm³
These properties suggest that the compound is stable under standard laboratory conditions and may exhibit unique interactions due to its structural characteristics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. In related research, compounds with similar structures were screened against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant antimicrobial activity, suggesting that the piperazine moiety plays a crucial role in enhancing biological efficacy .
The proposed mechanism of action for piperazine derivatives involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This activity is attributed to the compound's ability to interact with bacterial enzymes and proteins, leading to cell lysis and death .
Case Studies
-
Study on Antibacterial Efficacy:
A study published in MDPI assessed the antibacterial properties of various piperazine derivatives, revealing that compounds similar to this compound exhibited potent activity against multiple strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . -
Antifungal Activity:
Another investigation focused on antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The study found that certain derivatives displayed effective antifungal properties, which could be attributed to their structural similarity to known antifungal agents .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer effects of this compound. Preliminary results indicate that this compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms .
Data Summary Table
Q & A
Q. Advanced
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether to isolate intermediates .
- Catalyst selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Analytical monitoring : Track reaction progress via TLC or HPLC to identify byproducts early. Contradictions in yield reported in literature (e.g., 48% vs. 93% for similar steps) highlight the need for precise stoichiometry and solvent choice .
What analytical techniques confirm the structural integrity of this compound?
Q. Advanced
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous piperazine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm in ¹³C) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 405.2 for C₂₁H₂₉N₂O₅) .
How do structural modifications to the piperazine or benzoate moieties affect biological activity?
Q. Advanced
- Piperazine substitution : Replacing the Boc group with acyl or aryl moieties (e.g., fluorobenzyl in ) alters receptor binding affinity. For example, fluorinated analogs showed enhanced kinase inhibition due to improved lipophilicity .
- Benzoate ester hydrolysis : Converting the ethyl ester to a carboxylic acid increases polarity, potentially improving solubility but reducing membrane permeability . Comparative studies of analogs (e.g., tetrazole-containing derivatives in ) suggest substituent electronegativity impacts anticonvulsant or anti-inflammatory activity .
What are the key applications of this compound in medicinal chemistry research?
Q. Basic
- Intermediate in drug development : Acts as a precursor for serotonin receptor ligands (e.g., analogs of 18F-Mefway in PET imaging) .
- Protecting group strategy : The Boc group enables selective functionalization in multi-step syntheses, such as generating piperazine-based kinase inhibitors .
How can researchers resolve contradictions in reported bioactivity data for analogs?
Q. Advanced
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in kinase inhibition assays) .
- Structural benchmarking : Align crystallographic data (e.g., piperazine ring conformation in ) with activity trends to identify critical pharmacophores .
- Computational modeling : Use molecular docking to predict binding modes and rationalize discrepancies between in vitro and in vivo results .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
